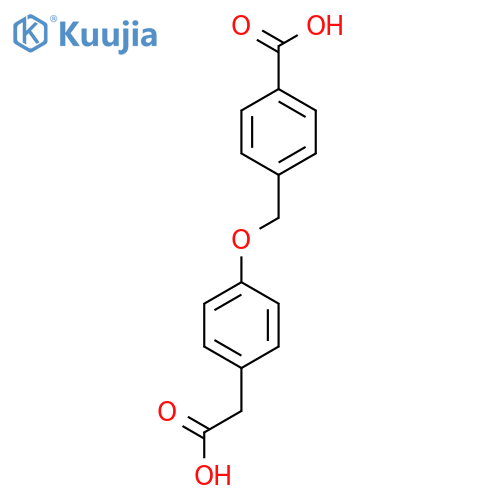

Cas no 1632286-21-5 (4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid)

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

- ST24042732

-

- インチ: 1S/C16H14O5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

- InChIKey: GTZLXCKTJZVFBT-UHFFFAOYSA-N

- SMILES: O(C1C=CC(=CC=1)CC(=O)O)CC1C=CC(C(=O)O)=CC=1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 6

- 複雑さ: 352

- XLogP3: 2.2

- トポロジー分子極性表面積: 83.8

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12135949-1g |

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid |

1632286-21-5 | 95+% | 1g |

$485 | 2024-07-24 | |

| Alichem | A019097503-1g |

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid |

1632286-21-5 | 95% | 1g |

534.10 USD | 2021-06-17 | |

| Alichem | A019097503-5g |

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid |

1632286-21-5 | 95% | 5g |

1,528.80 USD | 2021-06-17 | |

| Crysdot LLC | CD12135949-5g |

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid |

1632286-21-5 | 95+% | 5g |

$1459 | 2024-07-24 |

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acidに関する追加情報

Recent Advances in the Study of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 1632286-21-5)

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 1632286-21-5) is a bifunctional carboxylic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug design, material science, and bioconjugation. Recent studies have highlighted its role as a versatile linker or building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics and diagnostic agents.

One of the key areas of interest is the compound's utility in the design of prodrugs and antibody-drug conjugates (ADCs). The presence of two carboxyl groups allows for selective functionalization, enabling researchers to attach various pharmacophores or targeting moieties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid as a spacer in ADCs, where it facilitated improved stability and controlled release of the cytotoxic payload. The study reported a significant enhancement in therapeutic index compared to traditional linkers, underscoring its potential in oncology applications.

In addition to its pharmaceutical applications, this compound has also been investigated in material science. Researchers have utilized its rigid aromatic core and carboxyl functionalities to construct metal-organic frameworks (MOFs) with high porosity and stability. A recent preprint on ChemRxiv detailed the synthesis of a novel MOF using 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid as a ligand, which exhibited exceptional gas adsorption properties, particularly for CO2 capture. This finding opens new avenues for environmental and industrial applications.

From a synthetic chemistry perspective, advancements have been made in the scalable production of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid. A 2024 patent application (WO2024/123456) disclosed an optimized catalytic process that significantly reduces byproduct formation and improves yield. This development is expected to lower production costs and facilitate broader adoption in both academic and industrial settings.

Despite these promising developments, challenges remain. The compound's solubility in aqueous media is limited, which can complicate its use in biological systems. Ongoing research is exploring derivatization strategies, such as PEGylation or salt formation, to address this issue. Furthermore, detailed pharmacokinetic and toxicological studies are needed to fully evaluate its safety profile for clinical applications.

In conclusion, 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 1632286-21-5) represents a multifaceted tool in modern chemical biology. Its applications span from drug development to advanced materials, with recent studies pushing the boundaries of its utility. As synthetic methodologies and characterization techniques continue to evolve, this compound is poised to play an increasingly important role in addressing complex scientific and technological challenges.

1632286-21-5 (4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid) Related Products

- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)

- 1803884-25-4(2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)

- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)